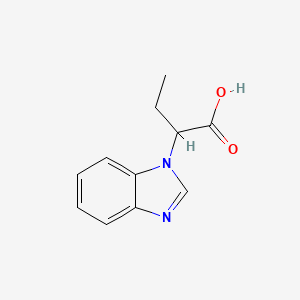

2-ベンゾイミダゾール-1-イルブタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzoimidazol-1-yl-butyric acid is a chemical compound used for proteomics research . It has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 .

Molecular Structure Analysis

The molecular structure of 2-Benzoimidazol-1-yl-butyric acid consists of a benzimidazole ring attached to a butyric acid group . Benzimidazole is a bicyclic heterocycle containing nitrogen, which is similar to various natural antecedents .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . They can also undergo nucleophilic addition to protonated carboxylic acids .科学的研究の応用

- 2-ベンゾイミダゾール-1-イルブタン酸は、プロテオミクス研究で使用されています。研究者は、この化合物を用いて、タンパク質の構造、機能、相互作用を研究しています。 タンパク質を修飾したり、タンパク質の挙動に影響を与えたりする能力は、この分野で貴重なものです .

- 2-ベンゾイミダゾール-1-イルブタン酸を含むベンゾイミダゾール誘導体は、有望な抗癌特性を示しています。これらの化合物は、癌細胞の増殖、アポトーシス、血管新生を阻害します。 研究者は、これらの化合物を新しい化学療法薬として開発する可能性を探っています .

- ベンゾイミダゾール系分子は、神経保護効果について研究されています2-ベンゾイミダゾール-1-イルブタン酸は、神経経路を調節することにより、アルツハイマー病やパーキンソン病などの神経変性疾患の軽減に役立つ可能性があります .

- ベンゾイミダゾール誘導体は、しばしば抗菌特性を有しています。 研究者は、これらの化合物の細菌、真菌、寄生虫に対する有効性を研究しています2-ベンゾイミダゾール-1-イルブタン酸は、新しい抗菌療法に貢献する可能性があります .

プロテオミクス研究

抗癌剤の可能性

神経変性疾患

抗菌活性

抗炎症効果

金属キレート化

作用機序

Target of Action

Benzimidazole compounds, which 2-benzoimidazol-1-yl-butyric acid is a part of, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole compounds are known to interfere with the function of microtubules, which are essential components of the cell’s cytoskeleton . They bind strongly to tubulin, the building block of microtubules, and this binding can be competitively inhibited by other compounds .

Biochemical Pathways

Benzimidazole compounds are known to affect a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, and anticancer activities .

Pharmacokinetics

Benzimidazole compounds are known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole compounds are known to have a broad spectrum of pharmacological properties, and some have been found to induce apoptosis in certain cell lines .

Action Environment

The biological activity of benzimidazole compounds can be tuned and accelerated in coordination compounds .

将来の方向性

Benzimidazole and its derivatives, including 2-Benzoimidazol-1-yl-butyric acid, are of significant interest in the field of medicinal chemistry. They have shown promising therapeutic potential and are being actively researched for the development of new drugs . The future direction of research will likely involve further exploration of the diverse mechanisms of action of benzimidazole derivatives and the development of novel and potent benzimidazole-containing drugs .

生化学分析

Biochemical Properties

2-Benzoimidazol-1-yl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of 2-Benzoimidazol-1-yl-butyric acid to the active site of the protease, preventing substrate access and subsequent catalysis . Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .

Cellular Effects

The effects of 2-Benzoimidazol-1-yl-butyric acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins, 2-Benzoimidazol-1-yl-butyric acid can induce apoptosis in cancer cells, thereby inhibiting their growth . Furthermore, this compound affects gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 2-Benzoimidazol-1-yl-butyric acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction . For example, 2-Benzoimidazol-1-yl-butyric acid can inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoimidazol-1-yl-butyric acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 2-Benzoimidazol-1-yl-butyric acid can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis . These effects are consistent across both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Benzoimidazol-1-yl-butyric acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while still exerting its biochemical and cellular effects . At higher doses, 2-Benzoimidazol-1-yl-butyric acid can induce toxic effects, including liver and kidney damage . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Benzoimidazol-1-yl-butyric acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes increase the hydrophilicity of the compound, facilitating its excretion from the body . Additionally, 2-Benzoimidazol-1-yl-butyric acid can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 2-Benzoimidazol-1-yl-butyric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cellular membranes by transport proteins, which facilitate its uptake into cells . Once inside the cell, 2-Benzoimidazol-1-yl-butyric acid can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .

Subcellular Localization

2-Benzoimidazol-1-yl-butyric acid exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-Benzoimidazol-1-yl-butyric acid can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects .

特性

IUPAC Name |

2-(benzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-7-12-8-5-3-4-6-10(8)13/h3-7,9H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWUJLZQFQTWHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)

![1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)

![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)

![1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2572610.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)

![1-(4-methoxyphenyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B2572614.png)